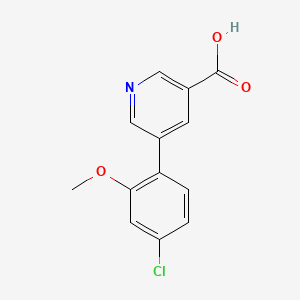

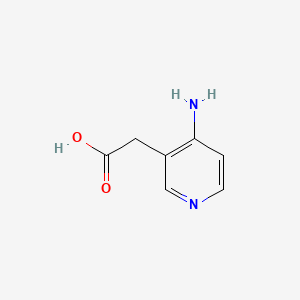

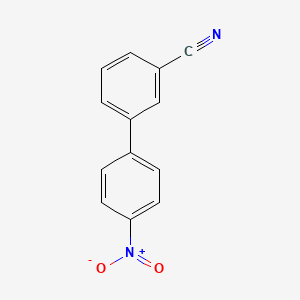

2-(4-Aminopyridin-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

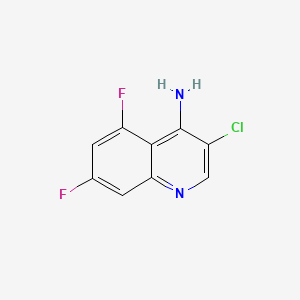

“2-(4-Aminopyridin-3-yl)acetic acid” is a chemical compound with the molecular formula C7H8N2O2 . It is used for research and development purposes . The compound has a molecular weight of 152.15 .

Synthesis Analysis

The synthesis of compounds similar to “2-(4-Aminopyridin-3-yl)acetic acid” has been reported in the literature. For instance, a catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water has been established . Another method involves a two-stage synthesis starting from pyridine and includes 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate .Molecular Structure Analysis

The molecular structure of “2-(4-Aminopyridin-3-yl)acetic acid” has been analyzed using various techniques such as elemental analysis and NMR spectra . Torsional potential energy scans for all five of its rotating bonds were made to get approximate dihedral angles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Aminopyridin-3-yl)acetic acid” include a molecular weight of 152.15 . The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

- Scientific Field: Organic Chemistry

- Summary of Application: This compound is synthesized through a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The resulting substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

- Methods of Application: The synthesis involves condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of a carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .

- Results or Outcomes: The method developed allows for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids in one synthetic stage with high yields .

Medicinal Applications

- Scientific Field: Medicinal Chemistry

- Methods of Application: The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .

- Results or Outcomes: The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids allows obtaining the target products in one synthetic stage with high yields .

Safety And Hazards

The safety data sheet for “2-(4-Aminopyridin-3-yl)acetic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

2-(4-aminopyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-1-2-9-4-5(6)3-7(10)11/h1-2,4H,3H2,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQDNHUPZXMOOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734722 |

Source

|

| Record name | (4-Aminopyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminopyridin-3-yl)acetic acid | |

CAS RN |

1227570-90-2 |

Source

|

| Record name | (4-Aminopyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)

![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)